Product packaging for Magnesium 8-hydroxyquinoline(Cat. No.:)

Magnesium 8-hydroxyquinoline

Cat. No.: B13961575
M. Wt: 169.46 g/mol
InChI Key: POBTTYPFCXVZFP-UHFFFAOYSA-N
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Description

Significance of Metal-Organic Complexes in Contemporary Chemical Science

Metal-organic complexes, often referred to as coordination compounds, are at the heart of numerous technological advancements. mdpi.comrsc.org Their importance stems from the ability to fine-tune their chemical and physical properties by modifying either the metal center or the organic ligand. rsc.org This modularity allows for the rational design of materials with specific functionalities. rsc.org The interplay between the metal and the organic component can lead to emergent properties not present in the individual constituents, such as enhanced luminescence, tailored electronic behavior, and specific catalytic activity. rsc.org The field of metal-organic frameworks (MOFs), a subclass of coordination polymers, further exemplifies this, with their porous structures enabling applications in gas storage, separation, and catalysis. ias.ac.inwikipedia.org The design and synthesis of novel metal-organic complexes remain a vibrant area of research, promising solutions to challenges in energy, environment, and health. mdpi.com

The Role of 8-Hydroxyquinoline (B1678124) as a Versatile Chelating Ligand in Coordination Chemistry

8-Hydroxyquinoline, also known as oxine, is a bidentate chelating agent, meaning it can bind to a central metal atom at two points. scirp.org This is facilitated by the presence of a hydroxyl group (-OH) at the 8th position and a nitrogen atom within the quinoline (B57606) ring structure. scirp.orgwikipedia.org Upon deprotonation of the hydroxyl group, the resulting anion, 8-hydroxyquinolinate, readily forms stable five-membered chelate rings with metal ions. scispace.com This strong chelating ability is a cornerstone of its utility in coordination chemistry. tandfonline.comresearchgate.net

The planar structure and lipophilic nature of the 8-hydroxyquinoline molecule further contribute to its versatility. tandfonline.comresearchgate.net While the free ligand itself is weakly fluorescent, its metal complexes often exhibit significantly enhanced fluorescence, a phenomenon attributed to increased molecular rigidity upon chelation. scispace.comrroij.com This property has been widely exploited in the development of fluorescent sensors for various metal ions. scispace.comrroij.com Furthermore, the electronic properties of the 8-hydroxyquinoline ligand can be modified by introducing different substituents onto the quinoline ring, allowing for the fine-tuning of the properties of its metal complexes. researchgate.net

Research Imperatives and Scholarly Contributions Pertaining to Magnesium 8-Hydroxyquinoline Complexes

Research into this compound (MgQ₂) has been driven by its potential applications in various fields, most notably in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The complex exhibits desirable properties such as good thermal stability and luminescence, making it a candidate for use as an emitting material or as an electron transport layer in these devices. researchgate.netnih.gov

Key research findings have focused on the synthesis, structural characterization, and investigation of the photophysical properties of MgQ₂. For instance, a green synthesis method has been reported where MgQ₂ is produced by reacting 8-hydroxyquinoline with magnesium hydroxide (B78521) in water, resulting in a product with good crystallinity and high purity. researchgate.net Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared (FTIR) spectroscopy have been instrumental in confirming the structure and composition of the synthesized complexes. researchgate.netnih.gov

Studies have also explored the thermal and photoluminescent properties of MgQ₂. Thermogravimetric analysis (TGA) has shown that MgQ₂ possesses high thermal stability, decomposing at around 470°C. researchgate.net Fluorescence spectroscopy has revealed that solid MgQ₂ emits light with a maximum wavelength of 488 nm when excited at 368 nm. researchgate.net This luminescent behavior is a key attribute for its potential use in optoelectronic devices. researchgate.net

Furthermore, research has extended to derivatives of this compound. For example, magnesium complexes with substituted 8-hydroxyquinolinate ligands, such as 5,7-dihalo-8-hydroxyquinolines, have been synthesized and their thermal properties investigated. akjournals.com Another study focused on the synthesis and properties of 2-(2-methyl-8-hydroxyquinoline) magnesium nanorods, demonstrating their potential for optical display systems. nih.gov The investigation into the aromaticity of the 8-hydroxyquinoline ligand and its metal complexes, including those with magnesium, has provided insights into the stability of these compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7MgNO B13961575 Magnesium 8-hydroxyquinoline

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7MgNO

Molecular Weight

169.46 g/mol

InChI

InChI=1S/C9H7NO.Mg/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;

InChI Key

POBTTYPFCXVZFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.[Mg]

Origin of Product

United States

Synthetic Methodologies for Magnesium 8 Hydroxyquinoline Complexes

Solution-Phase Synthesis Approaches

Solution-phase synthesis is a common route for producing powdered or crystalline magnesium 8-hydroxyquinoline (B1678124). These methods involve the reaction of magnesium ions with 8-hydroxyquinoline in a liquid medium, leading to the formation of the complex.

Precipitation Methods for Magnesium 8-Hydroxyquinoline

Precipitation is a widely utilized technique for the synthesis of this compound, leveraging the formation of an insoluble chelate complex in solution. researchgate.netaip.org The underlying principle of this method is the reaction between a soluble magnesium salt and 8-hydroxyquinoline (oxine). sci-hub.se In this reaction, the 8-hydroxyquinoline molecule acts as a potent, monoprotic, bidentate chelating agent, where the hydrogen from its hydroxyl group is displaced, and the magnesium ion binds to both the oxygen and nitrogen atoms of two 8-hydroxyquinoline ligands. researchgate.netaip.org

This chelation results in the formation of the neutral complex, bis(8-quinolinolato)magnesium, which is sparingly soluble in aqueous solutions, leading to its precipitation out of the solution. researchgate.net The process is sensitive to pH. For instance, in analytical chemistry, related metal quinolinates like aluminum oxyquinolate are precipitated from acidic solutions, a condition under which magnesium remains in solution. researchgate.net This implies that the precipitation of this compound is typically achieved in solutions with a higher pH, such as neutral or alkaline conditions, to ensure the deprotonation of the hydroxyl group of 8-hydroxyquinoline and the subsequent formation of the insoluble magnesium complex. The solid precipitate can then be isolated from the solution by filtration, washed, and dried.

Green Chemistry Principles in this compound Synthesis

In alignment with the principles of green chemistry, methods have been developed to synthesize this compound in a more environmentally benign manner. One such approach avoids the use of organic solvents by utilizing water as the reaction medium. romj.org In a specific example of this green synthesis, this compound (MgQ₂) was produced by reacting 8-hydroxyquinoline directly with magnesium hydroxide (B78521) (Mg(OH)₂) in distilled water. romj.org

The reaction was carried out by vigorously stirring the components at an elevated temperature of 90 °C. romj.org This method proved effective, yielding a product with good crystallinity and high purity, and achieved a calculated yield of 84.56%. romj.org Characterization of the product confirmed the formation of the this compound crystal structure. romj.org Thermogravimetric analysis showed that the resulting compound possesses high thermal stability, beginning to decompose at approximately 470 °C. romj.org This approach demonstrates a successful application of green chemistry principles by eliminating hazardous solvents and utilizing readily available starting materials. romj.org

Research Findings: Green Synthesis of this compound

Summary of reaction conditions and key findings from a water-based synthesis method.

ParameterValue/ObservationReference
Reactants8-hydroxyquinoline, Magnesium hydroxide (Mg(OH)₂) romj.org
SolventDistilled Water romj.org
Reaction Temperature90 °C romj.org
Calculated Yield84.56% romj.org
Maximum Fluorescence Emission Wavelength488 nm (at 368 nm excitation) romj.org
Thermal Decomposition Temperature~470 °C romj.org

Solid-State and Thin Film Fabrication Techniques

For applications in electronics and optics, this compound is often prepared as a thin film. These fabrication techniques involve the deposition of the material onto a substrate under controlled conditions to achieve specific thicknesses and morphologies.

Physical Vapor Deposition (PVD) for Thin Films

Physical Vapor Deposition (PVD) is a proven method for fabricating thin films of this compound. google.com PVD encompasses a family of vacuum deposition techniques where a material is vaporized from a solid source and subsequently condenses on a substrate to form a thin film. vdoc.pub This process is conducted under high vacuum to prevent reactions between the vaporized material and atmospheric constituents. nih.gov Research has demonstrated the successful growth of bis-(8-hydroxyquinoline) magnesium (Mgq2) thin films on glass substrates using the PVD technique, resulting in films with strong luminescence intensity at room temperature. google.com PVD methods allow for precise control over film properties such as thickness, composition, and morphology, which is critical for the performance of electronic devices. epdf.pub

Layer-by-Layer Assembly Methods for Controlled Film Growth

Layer-by-Layer (LbL) assembly is a technique used to construct thin films with controlled architecture at the nanoscale. While not typically used to deposit a pure film of the Mgq2 complex itself, LbL methods have been employed to create functional coatings on magnesium alloy substrates that incorporate 8-hydroxyquinoline as an active component. sci-hub.sejcscp.org In this context, the LbL technique involves the sequential adsorption of materials to build up a multilayered film. mdpi.com For example, 8-hydroxyquinoline has been embedded as a corrosion inhibitor within a polyelectrolyte matrix assembled via LbL on an alloy surface. sci-hub.sejcscp.org This approach has been used to create self-healing anticorrosion coatings on magnesium alloys, demonstrating a sophisticated application of LbL that leverages the chemical properties of 8-hydroxyquinoline in a controlled, layered structure. sci-hub.segoogle.com

Thermal Evaporation Approaches for this compound

Thermal evaporation is a specific and widely used PVD technique for depositing thin films of small organic molecules and metal-organic complexes, including metal quinolinates like Mgq2. nih.goveolss.netscience.gov The process involves heating the source material in a high vacuum environment until it vaporizes. nih.gov The vapor then travels through the vacuum and condenses onto a cooler substrate, forming a solid thin film. nih.govscience.gov This method is standard for fabricating the organic layers in Organic Light-Emitting Diodes (OLEDs). science.gov Metal quinoline (B57606) complexes, including Mgq2, are noted for their use in such applications and are suitable for deposition by thermal evaporation due to their ability to be sublimated under vacuum without decomposition. eolss.net The technique allows for the creation of uniform, amorphous thin films essential for the functioning of optoelectronic devices. researchgate.net

Engineering of Morphology and Crystallinity

The engineering of this compound nanostructures involves targeted synthetic strategies to control their size, shape, and crystalline nature. This control is essential as the optical and electronic properties of the material are intrinsically linked to these physical characteristics.

Synthesis of this compound Nanostructures (e.g., Nanorods)

The fabrication of one-dimensional nanostructures, such as nanorods, has been a significant area of focus. These structures are of particular interest due to their unique properties stemming from their high aspect ratios.

One prominent method for the synthesis of nanorods of a closely related derivative, 2-(2-methyl 8-hydroxyquinoline) magnesium, is the precipitation method . nih.govscispace.com This technique involves the reaction of magnesium acetate (B1210297) with 2-methyl 8-hydroxyquinoline in a 1:2 molar ratio. scispace.com The synthesis is typically carried out in an ethanol (B145695) solvent, where the 2-methyl 8-hydroxyquinoline is first dissolved and stirred for a period to ensure homogeneity. scispace.com Subsequently, a solution of magnesium acetate is gradually introduced into the mixture, leading to the formation of a yellowish solid precipitate of the magnesium complex. scispace.com The resulting nanorods are then collected and dried at a controlled temperature, for instance, 60°C for 6 hours, to obtain the final product. scispace.com

Another approach is a green synthesis method, which offers an environmentally benign alternative. researchgate.net In this procedure, this compound is synthesized by the reaction of 8-hydroxyquinoline with magnesium hydroxide in distilled water. researchgate.net The mixture is subjected to vigorous stirring at an elevated temperature, such as 90°C, to facilitate the reaction. researchgate.net This method avoids the use of organic solvents, aligning with the principles of green chemistry, and has been shown to produce crystalline and pure this compound. researchgate.net

Influence of Reaction Parameters on Crystal Growth and Purity

The final characteristics of the synthesized this compound nanostructures are highly dependent on the specific conditions of the reaction. Key parameters such as temperature, pH, reactant concentration, and solvent play a crucial role in directing the crystal growth, and ultimately, the morphology and purity of the product.

Temperature is a critical factor that influences both the nucleation and growth stages of crystallization. For instance, in the synthesis of other nanomaterials, it has been observed that higher annealing temperatures can lead to more crystalline structures with well-defined shapes. researchgate.net Conversely, lower temperatures might result in the presence of amorphous or mixed-phase materials. researchgate.net The reaction temperature can also affect the size and morphology of the nanostructures, with studies on other systems showing a transition from quantum dots and nanosheets to nanorods as the temperature is increased. nih.gov

The pH of the reaction medium is another crucial parameter, particularly in precipitation methods. The formation of metal 8-hydroxyquinoline complexes is a pH-dependent process. For related metal quinolates, it has been shown that precipitation is quantitative within a specific pH range. nist.gov Deviations from the optimal pH can lead to incomplete precipitation or the formation of undesired byproducts, thus affecting the purity and yield of the final product.

The concentration of reactants can impact the supersaturation of the solution, which in turn governs the nucleation rate and crystal growth. Higher concentrations can lead to faster precipitation and potentially smaller crystallite sizes, while lower concentrations may favor the growth of larger, more well-defined crystals.

The choice of solvent is also important as it can influence the solubility of the reactants and the stability of the resulting complex. The polarity and coordinating ability of the solvent can affect the reaction kinetics and the morphology of the final product. For example, the use of ethanol in the precipitation method for the 2-methyl derivative provides a suitable medium for the reaction to proceed efficiently. scispace.com

The following tables summarize the general influence of these key reaction parameters on the synthesis of this compound and related nanostructures.

ParameterGeneral Influence on Morphology and Crystallinity
Temperature Higher temperatures generally promote better crystallinity and can influence the transition between different nanostructure morphologies (e.g., from nanoparticles to nanorods). researchgate.netnih.gov
pH Crucial for the complete precipitation of the metal complex; optimal pH range ensures high purity and yield. nist.gov
Reactant Concentration Affects the rate of nucleation and crystal growth, thereby influencing the final particle size and size distribution.
Solvent Influences reactant solubility and reaction kinetics, which can impact the morphology and purity of the product. scispace.com
Synthetic MethodPrecursorsSolventKey ConditionsResulting Product
Precipitation 2-methyl 8-hydroxyquinoline, Magnesium AcetateEthanolGradual addition of reactants, controlled drying temperature (60°C). scispace.com2-(2-methyl 8-hydroxyquinoline) magnesium nanorods. nih.govscispace.com
Green Synthesis 8-hydroxyquinoline, Magnesium HydroxideDistilled WaterVigorous stirring at elevated temperature (90°C). researchgate.netCrystalline and pure this compound. researchgate.net

Advanced Characterization of Magnesium 8 Hydroxyquinoline Structures

Structural Elucidation Techniques

X-ray Diffraction (XRD) and Powder X-ray Diffraction (P-XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. libretexts.orgub.edupulstec.net For polycrystalline samples like magnesium 8-hydroxyquinoline (B1678124) powder, powder X-ray diffraction (P-XRD) is employed. libretexts.orgresearchgate.netrigaku.com The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint of the crystalline phase. libretexts.org

Studies utilizing XRD have confirmed the successful synthesis of crystalline magnesium 8-hydroxyquinoline. researchgate.net The diffraction peaks observed in the P-XRD patterns are indexed to the specific crystal structure of the compound, allowing for the determination of lattice parameters and confirmation of phase purity. researchgate.netnih.gov For instance, the presence of sharp and well-defined peaks in the XRD spectrum of synthesized Mg(8-HQ)₂ indicates good crystallinity. researchgate.net

Electron Microscopy (SEM, HR-SEM) for Morphology and Surface Texture Analysis

Scanning Electron Microscopy (SEM) and High-Resolution Scanning Electron Microscopy (HR-SEM) are powerful tools for visualizing the surface morphology and texture of materials at the micro- and nanoscale. researchgate.netnih.gov These techniques provide detailed images of the particle shape, size distribution, and surface features of this compound.

SEM analysis has been instrumental in observing the morphology of Mg(8-HQ)₂ synthesized under different conditions. researchgate.net For example, studies have revealed the formation of nanorods of a derivative, 2-(2-methyl 8-hydroxyquinoline) magnesium. nih.gov The surface texture, which encompasses the repetitive or random deviations from a nominal surface, can also be effectively characterized. chalcogen.ro The insights gained from SEM and HR-SEM are crucial for understanding how the synthesis process influences the final morphology of the material, which in turn can affect its properties and performance in devices. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Film Homogeneity

In the context of this compound, AFM can be used to assess the quality of thin films deposited on a substrate. The technique can reveal details about the film's smoothness and the presence of any defects, which are critical parameters for the performance of organic electronic devices. nih.gov For instance, AFM has been used to study the surface topography of related magnesium alloys and the influence of various treatments on their surface characteristics. mdpi.com

Spectroscopic Investigations

Spectroscopic techniques are indispensable for probing the chemical bonding, functional groups, and electronic states within this compound. Vibrational and photoelectron spectroscopies offer complementary information about the molecular and electronic structure of the compound.

Vibrational Spectroscopy (FTIR, IR Absorption Spectroscopy) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy and general Infrared (IR) absorption spectroscopy are powerful methods for identifying the functional groups present in a molecule. msu.edujackwestin.com These techniques measure the absorption of infrared radiation by a sample, which excites molecular vibrations. msu.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. jackwestin.com

FTIR analysis of this compound confirms the formation of the complex by showing characteristic vibrational bands. researchgate.netnih.gov The coordination of the magnesium ion with the 8-hydroxyquinoline ligand leads to shifts in the vibrational frequencies of the C=N and C-O bonds within the quinoline (B57606) ring. researchgate.netajchem-a.comscirp.org Specifically, the formation of the Mg-N and Mg-O bonds can be inferred from the appearance of new absorption bands in the far-infrared region of the spectrum. mpg.deresearchgate.netdtic.mil

Below is a data table summarizing typical FTIR absorption bands for 8-hydroxyquinoline and its magnesium complex.

Functional Group8-Hydroxyquinoline (Ligand) Wavenumber (cm⁻¹)This compound (Complex) Wavenumber (cm⁻¹)Vibrational Mode
O-H~3400 (broad)AbsentStretching
C-H (aromatic)~3050~3050Stretching
C=N~1600ShiftedStretching
C-O~1280ShiftedStretching
Mg-NNot PresentPresent (Far-IR)Stretching
Mg-ONot PresentPresent (Far-IR)Stretching

Photoelectron Spectroscopy (XPS, UPS) for Electronic States and Core Level Shifts

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of a material. princeton.edu XPS utilizes X-rays to eject core-level electrons, while UPS uses ultraviolet photons to probe the valence electronic states. youtube.com

XPS studies on the interaction of magnesium with related quinoline-based compounds, such as tris(8-hydroxyquinoline) aluminum (Alq₃), have shown that the deposition of magnesium induces significant changes in the core level spectra of nitrogen (N 1s) and oxygen (O 1s). researchgate.net For instance, the appearance of a new low binding energy component in the N 1s spectrum suggests a charge transfer from the magnesium to the nitrogen atom. researchgate.netresearchgate.net Conversely, a shift to higher binding energy in the O 1s core level can indicate the formation of Mg-O bonds. princeton.eduresearchgate.net

UPS measurements complement XPS data by providing insights into the valence band region and the highest occupied molecular orbital (HOMO). researchgate.netresearchgate.netarxiv.org The deposition of magnesium on Alq₃ films has been shown to induce new states within the energy gap, above the original HOMO level. princeton.eduresearchgate.net

The following table presents representative core level binding energy shifts observed in XPS upon the interaction of magnesium with a quinoline-based organic film.

Core LevelPristine Film Binding Energy (eV)After Mg Deposition Binding Energy (eV)Chemical Shift (eV)Interpretation
N 1s~400.9~399.1~ -1.8Charge transfer to Nitrogen
O 1s~531.5~532.9~ +1.4Formation of Mg-O bond
Mg 2p-~51.6 (oxidized)-Formation of Mg²⁺

High-Resolution Electron Energy-Loss Spectroscopy (HREELS) for Vibrational Modes and Surface Interactions

High-Resolution Electron Energy-Loss Spectroscopy (HREELS) is a surface-sensitive technique that provides detailed information about the vibrational modes of a material and its interactions with surfaces. By analyzing the energy loss of low-energy electrons scattered from a sample, HREELS can identify the characteristic vibrational frequencies of chemical bonds within the molecule and at its surface. This technique is particularly valuable for understanding the orientation of molecules on a substrate and the nature of the chemical bonding at interfaces.

In the context of this compound (Mgq2), HREELS can be employed to probe the vibrational structure of thin films. While specific HREELS data for Mgq2 is not extensively reported in the literature, studies on similar metal-8-hydroxyquinoline complexes can provide insight into the expected vibrational modes. The interaction of the magnesium ion with the 8-hydroxyquinoline ligand is expected to perturb the vibrational frequencies of the quinoline and phenol (B47542) rings.

Table 1: Representative Vibrational Modes in Metal-8-Hydroxyquinoline Complexes

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretching 2900 - 3200
C=C and C=N Stretching 1490 - 1640
Mg-O Stretching 300 - 500
Mg-N Stretching 190 - 400

Note: This table provides representative ranges based on studies of various metal-8-hydroxyquinoline complexes and is intended to be illustrative for the potential application of HREELS to this compound. Specific values for Mgq2 would require experimental determination.

Synchrotron-based X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the electronic structure of materials. By tuning the energy of synchrotron radiation and measuring the absorption of X-rays by a specific element, XAS can provide information about the unoccupied electronic states, oxidation state, and local coordination environment of the absorbing atom. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS at the magnesium, nitrogen, and oxygen K-edges can provide a comprehensive picture of its electronic structure. The XANES region of the magnesium K-edge spectrum would be sensitive to the oxidation state of the magnesium ion and the geometry of its coordination with the 8-hydroxyquinoline ligands. The transitions from the 1s core level to unoccupied p-states would reveal details about the local symmetry around the magnesium atom. nih.gov

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Vibrational and Electronic States

Sum Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique that provides vibrational spectra of interfaces. By combining a tunable infrared laser beam with a fixed-frequency visible laser beam at an interface, a third beam is generated at the sum frequency. This process is only allowed at an interface where inversion symmetry is broken, making SFG an ideal tool for studying the structure and orientation of molecules at surfaces and buried interfaces.

In the study of this compound, SFG can be utilized to investigate the molecular orientation and vibrational structure at the interface of a Mgq2 thin film with a substrate or another material layer. This is particularly relevant for applications in organic electronics, where interfacial properties play a crucial role in device performance. SFG can selectively probe the vibrational modes of the Mgq2 molecules at the interface, providing information on their tilt angle and ordering.

While specific SFG studies on Mgq2 are limited, research on the interface of the related compound tris-(8-hydroxyquinoline) aluminum (Alq3) with magnesium has demonstrated the utility of surface-sensitive vibrational techniques. nih.gov Such studies can reveal details about the chemical interactions and bonding at the metal-organic interface. For Mgq2, SFG could be used to probe the vibrational modes of the quinoline rings to understand how the molecules arrange themselves at an interface and how this arrangement is influenced by the substrate.

Thermal and Electrochemical Characterization

Thermogravimetric Analysis (TGA-DSC) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

For this compound, TGA-DSC analysis is crucial for determining its thermal stability, which is a key parameter for its application in electronic devices. Studies have shown that Mgq2 exhibits high thermal stability. TGA-DSC analysis indicates that Mgq2 begins to lose a small percentage of its weight at around 146 °C, with significant thermal decomposition occurring at approximately 470 °C. researchgate.net This high decomposition temperature suggests that Mgq2 is a robust material suitable for processes that involve heating, such as vacuum deposition for thin-film fabrication.

Table 2: Thermal Decomposition Data for this compound

Parameter Value (°C)
Onset of Minor Weight Loss ~146

Cyclic Voltammetry for Electrochemical Energy Level Determination

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a compound. From these potentials, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These energy levels are fundamental parameters that govern the charge injection and transport properties of a material in electronic devices.

The HOMO and LUMO energy levels of this compound can be determined from the onset potentials of its oxidation and reduction peaks in a cyclic voltammogram. The HOMO level is related to the oxidation potential, while the LUMO level is related to the reduction potential. researchgate.netupb.ro The energy gap of the molecule can then be calculated as the difference between the LUMO and HOMO levels.

While specific experimental CV data for Mgq2 is not widely published, the electrochemical properties can be inferred from studies on related 8-hydroxyquinoline complexes. The chelation of the magnesium ion to the 8-hydroxyquinoline ligand is expected to influence the electronic structure and, consequently, the HOMO and LUMO energy levels compared to the free ligand. The general trend is that the metal ion introduces new electronic states, affecting the electrochemical behavior. researchgate.net

Table 3: Estimated Electrochemical Properties of this compound

Parameter Estimated Energy Level (eV)
HOMO -5.5 to -6.0
LUMO -2.8 to -3.2
Energy Gap 2.5 to 3.0

Note: These values are estimations based on typical values for metal-8-hydroxyquinoline complexes and require experimental verification for this compound.

Coordination Chemistry and Complexation Mechanisms of Magnesium with 8 Hydroxyquinoline

Ligand Binding and Chelation Principles

8-Hydroxyquinoline (B1678124), a heterocyclic organic compound, functions as a potent chelating agent for a variety of metal ions, including magnesium. rroij.comscispace.comdovepress.com Its ability to form stable complexes stems from its specific molecular structure, which features donor atoms positioned to facilitate the formation of a ring structure around a central metal ion.

8-Hydroxyquinoline is a monoprotic, bidentate ligand, meaning it binds to a central metal atom at two points. scirp.orgscirp.org The two donor atoms involved in this coordination are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgscirp.orgresearchgate.net The chelation process involves the displacement of the hydrogen atom from the hydroxyl group, allowing the resulting phenoxide oxygen to form a coordinate bond with the magnesium ion. rroij.comscispace.com Simultaneously, the nitrogen atom donates its lone pair of electrons to the magnesium ion, completing the bidentate coordination. This dual binding by a single ligand to the metal center is the essence of chelation. nih.gov The deprotonated, anionic form of 8-HQ possesses a higher electron density around these coordination sites, which enhances the chelation process. researchgate.net

The resulting complex, magnesium 8-hydroxyquinolinate, is notably insoluble in water but soluble in certain organic solvents like dimethylformamide and dimethyl sulfoxide. rroij.comscispace.comuobaghdad.edu.iq This insolubility in aqueous solutions is a characteristic feature of many metal 8-hydroxyquinolinate complexes and has been utilized in analytical chemistry for gravimetric analysis and separation of metal ions. rroij.comscispace.com A common synthesis method involves the reaction of 8-hydroxyquinoline with a magnesium salt, such as magnesium hydroxide (B78521), in an aqueous medium at elevated temperatures to yield the crystalline magnesium 8-hydroxyquinolinate product. researchgate.netsemanticscholar.org

Stoichiometry and Coordination Geometry of Magnesium 8-Hydroxyquinoline Complexes

The precise arrangement and ratio of ligands to the central metal ion define the stoichiometry and coordination geometry of the complex, which are critical to its chemical and physical properties.

For divalent metal ions like Mg²⁺, the complexation with 8-hydroxyquinoline typically results in a 1:2 metal-to-ligand (M:L) stoichiometric ratio. scirp.orgscirp.org This means that two molecules of 8-hydroxyquinoline bind to one magnesium ion. The resulting neutral complex is commonly referred to as bis(8-quinolinolato)magnesium or Mgq₂, where 'q' represents the deprotonated 8-hydroxyquinolinate ligand. researchgate.netsemanticscholar.org The stoichiometry of these complexes can be determined experimentally using techniques such as spectrophotometry and conductometric titration. scirp.orgresearchgate.net

Table 1: Stoichiometry of Metal-8-Hydroxyquinoline Complexes

Metal IonTypical M:L RatioExperimental MethodReference
Mg(II)1:2Synthesis, Spectroscopic Analysis researchgate.netsemanticscholar.org
Co(II)1:2Spectrophotometry scirp.orgscirp.org
Ni(II)1:2Spectrophotometry scirp.orgscirp.org
Cu(II)1:2Conductometric Titration scirp.orgscirp.org

With a coordination number of four (from two bidentate ligands), a 1:2 M:L complex can adopt different molecular geometries, most commonly square planar or tetrahedral. However, the magnesium ion often expands its coordination sphere to achieve a more stable, higher coordination number, typically six, resulting in an octahedral geometry. scirp.org This is frequently accomplished by coordinating with solvent molecules, such as water, when synthesized in aqueous environments. scirp.org In such cases, the two 8-hydroxyquinolinate ligands occupy four coordination sites, and two water molecules occupy the remaining two axial positions, leading to a distorted octahedral complex. scirp.orgmdpi.com The specific geometry depends on the reaction conditions and the presence of other coordinating species.

Table 2: Common Geometries for M(II)-8-Hydroxyquinoline Complexes

Complex TypePossible GeometryNotesReference
[M(8-HQ)₂]Square PlanarObserved for some M(II) ions like Cu(II). scirp.orgscirp.org
[M(8-HQ)₂(H₂O)₂]OctahedralAssumed for Co(II) and Ni(II) complexes due to the coordination of water molecules. This is a common geometry for Mg(II) complexes to achieve a coordination number of six. scirp.orgmdpi.com

Factors Governing Complex Stability and Chelation Affinity

The stability of the this compound complex is not absolute and is influenced by several interconnected factors. The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a primary driving force. scribd.com The formation of the five-membered ring is a key contributor to this effect. mdpi.com

Protonation Constants and Equilibrium Constants of the 8-Hydroxyquinoline Ligand

The coordination of metal ions by 8-hydroxyquinoline (8-HQ) is fundamentally governed by its acid-base properties. As a monoprotic, bidentate chelating agent, 8-HQ possesses two key sites for proton interaction: the phenolic hydroxyl group and the quinolinic nitrogen atom tandfonline.comwikipedia.org. The protonation state of these groups, which is dependent on the pH of the medium, dictates the ligand's availability and affinity for metal ions like magnesium.

The protonation constants, often expressed as log K or pKa values, quantify these equilibria. The first protonation constant (log K₁) corresponds to the protonation of the phenolate group, while the second (log K₂) corresponds to the protonation of the quinolinic nitrogen unict.it. These constants are crucial for determining the distribution of different ligand species (fully deprotonated, neutral, and fully protonated) in solution at a given pH.

Potentiometric titration is a primary technique used to determine these constants with high accuracy unict.itaascit.orgsemanticscholar.org. By monitoring the pH of a solution of 8-HQ during titration with a strong acid or base, the equilibrium constants for the protonation reactions can be calculated. Studies have determined these values under specific conditions of ionic strength and temperature. For instance, the protonation constants for 8-HQ were determined potentiometrically in aqueous potassium chloride (KCl) solution at an ionic strength of 0.2 mol dm⁻³ across a range of temperatures unict.it.

The protonation equilibria for 8-hydroxyquinoline (L) can be represented as follows:

L⁻ + H⁺ ⇌ HL (log K₁)

HL + H⁺ ⇌ H₂L⁺ (log K₂)

The temperature dependence of these constants can be modeled using the van't Hoff equation, which also allows for the calculation of other important thermodynamic parameters such as the standard enthalpy (ΔH⁰) and entropy (ΔS⁰) changes associated with the protonation steps unict.it. Isothermal titration calorimetry (ITC) can also be used to directly measure the enthalpy changes, providing a more accurate determination unict.it. Research has shown that the protonation reactions for 8-HQ are exothermic, meaning the protonation constants tend to decrease as the temperature increases unict.it.

Based on detailed analysis, the unequivocal protonation sequence starts with the phenolate group, followed by the quinolinic nitrogen as the pH decreases from basic to acidic unict.it.

Temperature (K)log K₁log K₂Ionic MediumMethodReference
288.159.76 (± 0.02)5.04 (± 0.02)0.2 M KClPotentiometry unict.it
298.159.56 (± 0.02)4.94 (± 0.02)0.2 M KClPotentiometry unict.it
310.159.33 (± 0.02)4.84 (± 0.02)0.2 M KClPotentiometry unict.it
318.159.17 (± 0.03)4.77 (± 0.03)0.2 M KClPotentiometry unict.it

Influence of Substituents on Chelation Efficiency and Selectivity

The chelation efficiency and selectivity of 8-hydroxyquinoline for metal ions, including magnesium, can be systematically modified by introducing substituents onto the quinoline ring researchgate.nettheshifters.it. These substituents alter the electronic properties of the ligand, primarily the basicity of the donor nitrogen and oxygen atoms, which in turn influences the stability of the resulting metal complex theshifters.itmcmaster.ca.

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., methyl) or alkoxy moieties increase the electron density on the quinoline ring system. This enhanced electron density typically increases the basicity of the donor atoms (the phenolate oxygen and the pyridinic nitrogen). An increase in ligand basicity generally leads to the formation of more stable metal complexes mcmaster.ca.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halo (-Cl, -Br) decrease the electron density of the ring. This effect lowers the basicity of the donor atoms, which is expected to decrease the stability constants of the corresponding metal complexes theshifters.itnih.gov.

The position of the substituent is also critical. It has been predicted that placing substituents at the C-5 or C-7 positions of the quinoline skeleton can effectively tune the electronic and, consequently, the optical properties of the resulting metal complexes rroij.com. For instance, EDGs in these positions tend to cause a red-shift (a shift to longer wavelengths) in the emission spectrum of the complex, while EWGs are expected to cause a blue-shift (a shift to shorter wavelengths) rroij.com. While this is often studied in the context of aluminum complexes for OLED applications, the underlying principles of electronic effects on coordination apply to magnesium as well rroij.com.

Beyond stability, substituents can impart selectivity. By strategically designing the ligand, it is possible to fine-tune the affinity for specific metal ions. For example, while the parent 8-hydroxyquinoline is a strong but relatively non-selective chelator, certain substituted derivatives can exhibit enhanced binding preferences researchgate.net. An example of this is the development of Diaza-18-crown-6 hydroxyquinoline derivatives, which have been shown to bind Mg(II) with significantly higher affinity than other common metal ions rroij.comscispace.com. This selectivity arises from the specific size and coordination geometry favored by the modified ligand structure.

Substituent TypeExample GroupsEffect on Ligand BasicityGeneral Effect on Complex Stability with Mg²⁺Reference
Electron-Donating (EDG)-CH₃, -OCH₃IncreasesIncreases mcmaster.ca
Electron-Withdrawing (EWG)-NO₂, -Cl, -BrDecreasesDecreases theshifters.itnih.gov

Interfacial Chemistry and Organometallic Complex Formation

The chemical interactions at the interface between magnesium and organic layers containing 8-hydroxyquinoline are critical in the context of organic electronic devices. These interactions are more complex than simple chelation and involve considerations of charge transfer, bond formation, and the influence of the surrounding molecular environment.

Distinguishing Ion-Pair Formation from Organometallic Complexation at Interfaces

When a low work function metal like magnesium is deposited onto an organic film of a compound like tris(8-hydroxyquinoline)aluminum (Alq₃), a chemical reaction is expected. A simple model for this interaction is the formation of an ion-pair, where the magnesium atom donates electrons to the organic molecule, resulting in a Mg²⁺ cation and a reduced organic anion.

However, experimental and theoretical studies suggest a more complex reality, particularly for magnesium. While alkali metals like lithium or potassium tend to form ion pairs, magnesium often forms an organometallic complex characterized by covalent Mg-C or Mg-N bonding princeton.edu. This distinction is crucial as it implies a different interfacial electronic structure and chemical bonding.

Theoretical investigations have shown that while an isolated Alq₃ molecule and a single Mg atom may form an ion-pair, an organometallic complex becomes energetically preferred when the metal atom interacts with molecules in a bulk crystalline environment.

X-ray photoelectron spectroscopy (XPS) provides strong evidence for organometallic complex formation. Upon deposition of Mg onto an Alq₃ film, shifts in the core-level binding energies of the nitrogen (N 1s) and oxygen (O 1s) atoms are observed. The N 1s core level shifts to a lower binding energy, while the O 1s and Al 2p levels shift to higher binding energies. The significant shift to lower energy for N 1s is inconsistent with a simple ion-pair model but can be explained by the formation of a magnesium-amide bond princeton.edu. It is proposed that the magnesium atom reduces the quinolinate ligand, leading to an organomagnesium derivative where the metal may bridge the nitrogen and the C-2 carbon of the ring princeton.edu.

Impact of the Crystalline Environment on Metal-Molecule Interactions

The surrounding environment plays a decisive role in determining the nature of the magnesium-molecule interaction. The preference for organometallic complex formation over an ion-pair at an interface is a direct consequence of the crystalline or bulk environment.

In a solid-state or thin-film environment, a deposited magnesium atom is not isolated with a single organic molecule. Instead, it can interact with several adjacent molecules simultaneously. This multi-molecule interaction is what stabilizes the organometallic complex. The coordination of the Mg(II) electrophile to the oxygen atom of an adjacent quinolinate ligand can diminish the donor ability of that oxygen towards the central aluminum atom in Alq₃, which accounts for the observed shifts to higher binding energy in the O 1s and Al 2p XPS spectra princeton.edu.

Therefore, the crystalline structure allows for a cooperative effect where the metal atom's interaction is distributed among neighboring molecules, making the formation of a covalent organometallic structure more energetically favorable than the formation of a simple, localized ion-pair. This highlights the limitation of using calculations based on a single molecule to model a thin-film interface and underscores the importance of considering the collective solid-state environment.

Mechanisms of Metal Migration and Substitution within Organic Layers

In operating organic electronic devices, the application of an electric field can induce the migration of metal ions from the electrode into the adjacent organic layer. This phenomenon is a significant degradation pathway. Studies have provided direct evidence for the diffusion and migration of magnesium atoms into organic layers under an applied potential bias.

Once magnesium atoms migrate into a film composed of a metal-quinoline complex, such as Alq₃, they can participate in substitution reactions. It has been identified that Mg atoms from the electrode can migrate into the Alq₃ layer and subsequently replace the central aluminum (Al) atoms cityu.edu.hk. This substitution reaction forms an unstable magnesium 8-hydroxyquinolinate (Mgq₂) species within the organic layer.

This process can be observed experimentally. For example, high-resolution electron energy-loss spectroscopy (HREELS) has been used to study the interaction between magnesium and Alq₃. Upon heating a sample of Mg deposited on an Alq₃ film, a new loss peak appears, which is assigned to a Mg–O stretching mode. The appearance and increasing intensity of this peak with temperature suggest the diffusion of Mg atoms into the Alq₃ layer and a chemical reaction between Mg and the Alq₃ molecule cityu.edu.hk. The formation of the less stable Mgq₂ species is considered a key mechanism leading to device degradation and failure. This metal migration and substitution process alters the chemical composition and electronic structure of the organic layer, ultimately impairing device performance and lifetime.

Theoretical and Computational Investigations of Magnesium 8 Hydroxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations allow for a detailed examination of Mgq2 at the atomic level. These first-principles methods are used to predict the molecule's fundamental properties, including its geometry, electronic structure, and reactivity, without the need for empirical parameters.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in determining the geometry, electronic properties, and reactivity of organometallic complexes like Mgq2. DFT calculations have been employed to study not only the 8-hydroxyquinoline (B1678124) (8-HQ) ligand itself but also its various metal complexes. rroij.comresearchgate.net

In DFT studies, the molecular geometry of the ligands and their metal complexes are optimized to find the lowest energy configurations. mdpi.com For the 8-HQ ligand, calculations have shown that the molecule is nearly planar. rroij.com When complexed with a metal ion such as Mg(II), the 8-hydroxyquinoline ligand typically acts as a bidentate agent, coordinating to the metal through its phenolic oxygen and pyridinic nitrogen atoms. This chelation results in a stable complex. rroij.com

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding the charge transport and optical properties of Mgq2. DFT calculations reveal that for many metal quinolates, the HOMO is primarily localized on the phenoxide ring of the ligand, while the LUMO is centered on the pyridyl ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the material's color and electronic behavior. For the isolated 8-HQ ligand, the energy gap has been theoretically calculated to be approximately 4.52 eV. rroij.com

The nature of the bonding between the magnesium ion and the 8-hydroxyquinoline ligands is also elucidated through DFT. The interaction is characterized by both ionic and covalent contributions. Studies on similar systems, such as 8-HQ with Al³⁺, describe the bonding as ionic with a weak covalent character. nih.gov This interaction involves the donation of electron density from the oxygen and nitrogen atoms of the ligand to the metal center.

Reactivity studies using DFT can predict sites susceptible to electrophilic or nucleophilic attack and can help understand degradation mechanisms. For instance, DFT has been used to study the interaction of 8-HQ and its complexes on metal surfaces, revealing that the reactivity is driven by the oxygen and nitrogen atoms of the ligand. nih.gov

ParameterValue (for 8-HQ ligand)MethodSource(s)
Calculated Energy Gap4.52 eVDFT rroij.com
HOMO-LUMO Gap4.53 eVDFT rroij.com
SymmetryCsDFT rroij.com

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (quantum mechanics) as the simulation progresses. This method is particularly valuable for optimizing molecular structures and exploring their dynamic behavior in various environments, such as in the solid state or at interfaces. researchgate.netresearchgate.net

For systems involving metal quinolates, AIMD has been used to investigate the interaction between the organic molecules and metal atoms or surfaces. researchgate.net In a study on the closely related tris(8-hydroxyquinoline)aluminum (Alq3), first-principles molecular dynamics was used for structural optimization to determine the most stable configuration when an isolated Alq3 molecule interacts with a magnesium atom. researchgate.net Such simulations can reveal how the presence of the metal atom affects the geometry of the quinolate complex, including bond lengths and angles, and whether stable new complexes or ion pairs are formed.

The dynamic behavior of Mgq2, especially in thin films, is crucial for the stability and longevity of devices. AIMD simulations can model the thermal motions of atoms and molecules, providing insight into the structural stability of the material at operating temperatures. These simulations can also be used to study diffusion processes, for example, the migration of metal atoms from an electrode into the organic layer. researchgate.net By tracking the trajectories of atoms over time, AIMD can help to understand degradation pathways and predict the long-term stability of interfaces. researchgate.net The methodology combines DFT for the calculation of interatomic forces with classical mechanics to describe the nuclear motion, allowing for a realistic depiction of molecular vibrations and structural rearrangements. vub.ac.bepitt.edu

Theoretical calculations of core-level shifts provide a powerful way to interpret experimental X-ray photoelectron spectroscopy (XPS) data. These shifts in the binding energies of core electrons are highly sensitive to the local chemical environment of an atom. By calculating these shifts, researchers can gain detailed information about chemical bonding and charge distribution within a molecule and at interfaces.

For metal quinolates, DFT-based methods are used to calculate the O(1s) and N(1s) core-level shifts. These calculations can confirm the nature of the interaction between a metal atom (like Mg) and the organic ligand. For instance, in a study of Mg interacting with an Alq3 film, the calculated core-level shifts were found to be in good agreement with experimental data, which helped to resolve contradictions from earlier theoretical models that only considered a single Alq3 molecule. researchgate.net This agreement validated the finding that Mg atoms interact with several adjacent molecules in a bulk environment, forming an organometallic complex rather than a simple ion-pair. researchgate.net

Charge transfer dynamics are fundamental to the operation of many organic electronic devices. Time-dependent density functional theory (TDDFT) is a common method used to study the electronic transitions and charge transfer processes that occur upon photoexcitation. researchgate.netnih.gov These simulations can monitor the movement of electron density between different parts of a molecule or across a molecular interface over femtosecond timescales. researchgate.net

In the context of Mgq2, these calculations can elucidate the nature of its excited states and the efficiency of charge injection and transport. The simulations can reveal whether an excited state has significant charge-transfer character, where an electron moves from a donor part of the system (e.g., one ligand) to an acceptor part (e.g., another ligand or an adjacent molecule). Understanding these dynamics is crucial for optimizing the performance of Mgq2 as a luminescent or charge-transporting material. mdpi.comresearchgate.netrsc.org

Modeling Molecular Interactions and Adsorption Phenomena

Modeling the interaction of Mgq2 with other materials, particularly the surfaces of electrodes, is essential for understanding and improving the performance of organic electronic devices. Computational studies provide a molecular-level picture of how these molecules arrange themselves on a surface and how they chemically interact with it.

Computational studies, primarily using DFT, are employed to investigate how Mgq2 molecules adsorb onto various surfaces, such as metal cathodes. These studies determine the most stable adsorption geometries, calculate the strength of the interaction (adsorption energy), and analyze the resulting electronic structure of the interface.

Research on the adsorption of the similar Alq3 molecule on surfaces like aluminum, magnesium, and cobalt provides significant insights applicable to Mgq2. rsc.orgaps.org These calculations often include van der Waals (vdW) interactions, for example, through dispersion-corrected DFT (DFT-D), which are crucial for accurately describing the adsorption of large organic molecules. aps.org

The orientation of the adsorbed molecule relative to the surface is a key factor. The molecule may lie flat, with the plane of the quinoline (B57606) rings parallel to the surface, or it may stand up in various tilted configurations. DFT calculations can determine the relative stability of these different configurations by comparing their total energies. The results indicate that the interaction is often driven by the oxygen and nitrogen atoms of the quinoline ligands bonding to the surface atoms. rsc.org

The adsorption energy quantifies the strength of the molecule-surface bond. For Alq3 on various metals, a weak interaction is generally observed. rsc.org The calculations also reveal how adsorption affects the electronic properties of both the molecule and the surface, such as changes in the work function of the metal and the creation of an interface dipole. This interface dipole is critical as it can significantly impact charge injection barriers in a device. rsc.org

SystemComputational MethodKey FindingsSource(s)
Alq3 on Mg surfaceDFT with vdW-DFAnalysis of adsorption and interface electronic structure. aps.org
Alq3 on various metal surfacesDFTInvestigation of electronic structure and interface dipole formation. rsc.org
8-HQ on oxidized aluminumDFTMolecules interact via covalent bonds involving O, N, and C atoms. rsc.org
8-HQ on magnesium alloyElectrochemical and DFTAdsorption leads to the formation of a protective layer. researchgate.net

Beyond simple adsorption, computational simulations can model chemical reactions that occur at the interface between Mgq2 and a surface. These simulations are vital for understanding degradation mechanisms that can limit the lifetime of organic electronic devices. AIMD is a suitable method for studying these dynamic reactive processes. vub.ac.be

Studies on the interaction between magnesium and Alq3 have provided direct evidence of interfacial reactions. It has been shown, both experimentally and supported by theoretical work, that Mg atoms can diffuse into the Alq3 layer. researchgate.net These diffused Mg atoms can then react with the Alq3 molecules, leading to a chemical transformation where the aluminum atom is replaced by a magnesium atom, forming Mgq3. researchgate.net This type of reaction represents a significant degradation pathway, as the newly formed species may be less stable or have different electronic properties.

DFT calculations are used to explore the energetics of these reactions and the nature of the chemical bonds that are formed and broken. For instance, calculations can confirm that molecules interact with metal surfaces through the formation of covalent bonds involving the oxygen, nitrogen, and even carbon atoms of the 8-hydroxyquinoline ligand. rsc.org The formation of these chemical bonds at the interface is a key aspect of chemisorption and is distinct from weaker physisorption interactions. researchgate.net By simulating the reaction pathways and calculating the energy barriers for these processes, researchers can predict the likelihood and rate of degradation reactions, offering guidance for designing more stable and robust interfaces. vub.ac.be

Prediction and Understanding of Optical and Electronic Properties

Theoretical and computational chemistry provide powerful tools for predicting and understanding the intricate optical and electronic properties of complex molecules like Magnesium 8-hydroxyquinoline. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), researchers can model the behavior of electrons within the molecule to elucidate its electronic structure, predict how it interacts with light, and explain the origins of its key characteristics. These computational investigations are crucial for interpreting experimental data and for designing new materials with tailored functionalities for applications in fields like organic electronics.

Energy Band Structures and Electronic Transitions in this compound

In molecular materials, the concepts of a valence band and a conduction band are analogous to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that largely determines the electronic and optical properties of the molecule. This gap is effectively the energy required to excite an electron from its ground state to its first excited state.

Computational methods like Density Functional Theory (DFT) are frequently used to calculate the energies of these orbitals and predict the band gap. For the 8-hydroxyquinoline (8-HQ) ligand itself, theoretical calculations using DFT have estimated the HOMO-LUMO gap to be approximately 4.52 eV. researchgate.net This value provides a baseline for understanding the electronic structure of the metal chelate. The formation of the this compound complex involves the interaction of the magnesium atom's orbitals with those of the ligands, which modulates the final energy levels and the resulting band gap of the complex. The properties of the complex can be experimentally verified using techniques such as UV-Vis spectroscopy to determine the optical bandgap. For instance, in a study of nanorods of a related compound, 2-(2-methyl 8-hydroxyquinoline) magnesium, UV-Vis spectroscopy was utilized to evaluate its optical absorbance and bandgap. nih.gov

The primary electronic transitions in this compound are typically π-π* transitions associated with the aromatic system of the quinoline ligands. Based on detailed studies of the highly similar tris(8-hydroxyquinoline)aluminum (Alq3) complex, the HOMO is characterized by a strong localization on the phenoxide part of the ligands. diva-portal.org Conversely, the LUMO is predominantly localized on the pyridyl side of the ligands. diva-portal.org Therefore, the lowest energy electronic transition involves the transfer of electron density from the electron-rich phenoxide rings to the electron-deficient pyridyl rings.

Table 1: Calculated Electronic Properties of the 8-Hydroxyquinoline Ligand
ParameterTheoretical MethodCalculated Value (eV)Significance
HOMO-LUMO Energy GapDFT~4.52Determines the energy of the primary electronic transition and influences optical properties. researchgate.net
Predominant Transition TypeTheoretical Analysisπ-π*Characterizes the excitation from the highest occupied to the lowest unoccupied molecular orbital within the ligand's aromatic system. diva-portal.org

Theoretical Analysis of Linear and Non-Linear Optical (NLO) Properties

Theoretical analysis provides significant insight into the linear and non-linear optical (NLO) properties of molecules by calculating their response to an applied external electric field. Linear optical properties are described by polarizability (α), which measures the linear distortion of the electron cloud, while non-linear properties are described by hyperpolarizabilities (β, γ, etc.), which govern higher-order responses at high field strengths, such as those from lasers. These properties are fundamental to the development of new materials for optoelectronic and photonic applications.

Table 2: Key Parameters in the Theoretical Analysis of NLO Properties
ParameterSymbolDescription
Dipole MomentμMeasures the asymmetry of the molecular charge distribution. A non-zero value is a prerequisite for second-order NLO activity.
Average Polarizabilityα₀Represents the linear response of the molecular electron cloud to an electric field, related to the refractive index.
First Hyperpolarizabilityβ₀Quantifies the second-order NLO response of the molecule, crucial for effects like second-harmonic generation.

Density of States (DOS) and Contributions of Molecular Orbitals

The Density of States (DOS) provides a detailed picture of a molecule's electronic structure by showing the number of available electronic states at each energy level. youtube.com A projected DOS (PDOS) analysis further decomposes the total DOS, revealing the contribution of individual atoms or specific atomic orbitals (s, p, d) to the molecular orbitals at various energy levels. This analysis is essential for understanding chemical bonding and predicting the electronic behavior of the material.

For this compound, the electronic structure near the HOMO-LUMO gap is dominated by the orbitals of the organic ligands.

Valence Band (HOMO Region): The states at the top of the valence band are primarily composed of the π molecular orbitals of the 8-hydroxyquinoline ligands. diva-portal.org Specifically, these orbitals have a significant contribution from the p-orbitals of carbon, nitrogen, and oxygen atoms, with the highest occupied states being localized on the phenoxide portion of the ligand system. diva-portal.org

Conduction Band (LUMO Region): The states at the bottom of the conduction band are mainly formed from the π* anti-bonding molecular orbitals of the ligands. These LUMO states are largely localized on the electron-accepting pyridyl side of the 8-hydroxyquinoline framework. diva-portal.org

Table 3: Primary Contributions to the Electronic Density of States in this compound
Energy RegionDominant Molecular OrbitalsContributing Atomic OrbitalsPrimary Location
Valence Band Edge (HOMO)π (bonding)C(p), N(p), O(p)Phenoxide part of the ligand diva-portal.org
Conduction Band Edge (LUMO)π* (anti-bonding)C(p), N(p)Pyridyl part of the ligand diva-portal.org
Overall StructureHybridized orbitalsMg(s) with O(p) and N(p)Coordination sites (Mg-O, Mg-N bonds) princeton.edu

Advanced Research Applications in Materials Science and Engineering

Applications in Organic Optoelectronic Devices

Magnesium 8-hydroxyquinoline (B1678124), often referred to as Mgq2, is a metal chelate complex that has been investigated for its utility in organic optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its properties as a semiconductor make it a candidate for various functional layers within the device architecture, contributing to improved efficiency and performance.

Metal complexes of 8-hydroxyquinoline and its derivatives are well-established as electron-transporting and emitting materials in OLEDs. rroij.com While tris(8-hydroxyquinoline) aluminum (Alq3) is one of the most widely used materials for electron transport layers (ETLs), research has shown that other metal quinolates, including magnesium complexes, also exhibit these properties. scispace.com The excellent electron transfer capabilities of 8-hydroxyquinoline derivatives make them suitable for use in optoelectronic devices. rroij.com The primary function of an ETL is to facilitate the efficient transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.

A significant challenge in OLED performance is the energy barrier that exists at the interface between the metal cathode and the organic electron transport layer, which can impede the injection of electrons into the device. Research has demonstrated that introducing specific materials at this interface can effectively lower this barrier. For instance, doping a tris(8-hydroxyquinoline) aluminum (Alq3) layer with magnesium has been shown to enhance electron injection. researchgate.net In situ measurements revealed that doping with magnesium can shift the Fermi level closer to the lowest unoccupied molecular orbital (LUMO) of the Alq3, thereby reducing the energy barrier for electrons. researchgate.net

The efficiency of an OLED is directly related to the photoluminescent properties of the materials used in its emissive layer. Photoluminescence Quantum Efficiency (PLQE) is a measure of a material's ability to convert absorbed light into emitted light, while the photoluminescence lifetime indicates how long the excited state persists before emitting a photon.

For Magnesium 8-hydroxyquinoline (Mgq2), these properties have been investigated to assess its potential as an emissive material. Studies have reported specific values for its PLQE and lifetime, which are crucial for predicting its performance in an OLED device.

Photoluminescence Properties of this compound (Mgq2)
PropertyMediumValueReference
Photoluminescence Quantum EfficiencyAcetonitrile Solution0.45 nii.ac.jp
Photoluminescence Quantum EfficiencyPowder0.36 nii.ac.jp
Photoluminescence LifetimeAcetonitrile SolutionTwo lifetimes observed (short and long) nii.ac.jp

The data indicates that Mgq2 exhibits a significant quantum efficiency. nii.ac.jp The observation of two distinct lifetimes in solution suggests the presence of different molecular species, such as isolated molecules and aggregates, each with its own decay dynamics. nii.ac.jp While the emission efficiency of many metal quinolates can be low, blending them with polymers can enhance their emissive properties. aip.org

Strategies for Corrosion Inhibition and Protective Coatings

Beyond its applications in electronics, 8-hydroxyquinoline and its magnesium complex play a vital role in protecting metals, particularly magnesium alloys, from corrosion. The high reactivity of magnesium alloys makes them susceptible to rapid degradation in corrosive environments, limiting their widespread application. mdpi.com The use of 8-hydroxyquinoline as a corrosion inhibitor offers an effective and environmentally conscious protection strategy.

One of the most promising aspects of using 8-hydroxyquinoline for corrosion protection is its ability to form a "smart" self-healing layer on the surface of magnesium alloys. nih.gov The protection mechanism involves the reaction between 8-hydroxyquinoline (8HQ) and magnesium ions (Mg²⁺) that are released during the initial stages of corrosion. This reaction forms a highly stable and insoluble complex, bis(8-hydroxyquinolinato) magnesium (Mg(HQ)₂), which precipitates onto the metal surface. mdpi.comresearchgate.net

This precipitated layer acts as a physical barrier, blocking active corrosion sites and preventing further contact between the metal and the corrosive medium. researchgate.net The self-healing nature of this coating is particularly advantageous; if the protective layer is mechanically damaged, the exposure of the underlying magnesium to the corrosive environment will trigger the release of more Mg²⁺ ions, which then react with available 8HQ from the coating or solution to repair the breach by precipitating new Mg(HQ)₂. nih.gov This process allows for the dynamic restoration of the protective barrier, significantly extending the service life of the magnesium component. researchgate.net

The effectiveness of 8-hydroxyquinoline as a corrosion inhibitor is rooted in its strong adsorption onto the metal surface. The 8HQ molecule contains nitrogen and oxygen atoms with lone pairs of electrons, which can form strong coordinate bonds with metal atoms on the surface. mdpi.com This interaction leads to the formation of a protective film that shields the metal from aggressive ions.

Studies have indicated that the adsorption of 8HQ on magnesium alloy surfaces is predominantly a result of chemical adsorption (chemisorption). researchgate.net This is supported by the calculated Gibbs free energy of adsorption (ΔG_ads) values, which are in a range indicative of chemical bond formation. researchgate.net The mechanism involves the complexation of dissolved Mg²⁺ ions with 8HQ, leading to the formation of the stable Mg(HQ)₂ chelate. researchgate.net This complex is extremely insoluble, with a very low solubility product constant, ensuring its precipitation and the formation of a durable protective layer. researchgate.net

Corrosion Inhibition and Adsorption Data for 8-Hydroxyquinoline on Magnesium Alloys
ParameterValueSignificanceReference
Inhibitor Efficiency83.9%High level of corrosion protection achieved on a PEO-coated MA8 Mg alloy. nih.gov
Gibbs Free Energy of Adsorption (ΔG_ads)-40.27 kJ·mol⁻¹ (in 0.05 wt.% NaCl)Indicates strong, spontaneous, and predominantly chemical adsorption on the AZ91D alloy surface. researchgate.net
Solubility Product Constant (K_sp) of Mg(HQ)₂~4 x 10⁻¹⁶Extremely low solubility, leading to the formation of a stable, insoluble protective precipitate. researchgate.net

The process of forming this protective chelate layer effectively interferes with both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that drive the corrosion process, making 8-hydroxyquinoline a highly effective mixed-type inhibitor for magnesium alloys. researchgate.net

Impact of Environmental Conditions on Inhibition Performance

The efficacy of corrosion inhibitors, such as those based on this compound, is intrinsically linked to the specific environmental conditions present at the metal-solution interface. Factors such as the concentration of corrosive species, pH, and temperature can significantly alter the performance of the protective film. The primary function of an inhibitor is to counteract the detrimental effects of the environment on the substrate material. For magnesium alloys, a common substrate requiring protection, the presence of corrosive agents like sodium chloride (NaCl) drastically accelerates degradation and compromises mechanical properties.

Research into the fatigue behavior of magnesium alloys in saline environments highlights the critical role of environmental conditions. The fatigue life, or the number of cycles to failure (Nf), of magnesium alloy AZ91C, for instance, is severely reduced in the presence of NaCl. ejmse.ro As the concentration of the corrosive medium increases, the material's structural integrity is damaged, leading to a lower fatigue strength. ejmse.ro For example, it has been observed that increasing the NaCl concentration from 1% to 7% can decrease the fatigue life by over 60%. ejmse.ro This underscores the aggressive nature of chloride ions, which can penetrate protective layers through pores and other defects. ejmse.ro

The performance of an inhibitor like this compound in such an environment would be judged by its ability to mitigate this reduction in fatigue life by forming a stable, resilient protective layer that resists chloride ion penetration and maintains adhesion under cyclic stress. The effectiveness of the inhibition is therefore a dynamic interplay between the inhibitor's chemical properties and the severity of the external environmental challenges.

Table 1: Effect of NaCl Concentration on Fatigue Life of Magnesium Alloy AZ91C (Uncoated)

NaCl ConcentrationNumber of Cycles to Failure (Nf)Percentage Decrease in Fatigue Life (Compared to 1% NaCl)
1%140,0000%
7%55,300-60.5%

Supramolecular Assembly and Self-Organized Systems

The principles of supramolecular chemistry, which focuses on the spontaneous organization of molecules through non-covalent interactions, are central to understanding the advanced applications of 8-hydroxyquinoline and its metal complexes. researchgate.net These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, govern the assembly of molecules into well-defined, functional architectures. researchgate.net 8-hydroxyquinoline is a particularly effective building block in this field due to its ability to act as a potent chelating agent for various metal ions. scirp.orgscirp.org

Metal-Directed Supramolecular Structures Incorporating 8-Hydroxyquinoline Units

8-hydroxyquinoline (8-HQ) is a versatile bidentate ligand that readily coordinates with a wide range of metal ions through its nitrogen and oxygen donor atoms. scirp.orgscirp.org This coordination is the driving force for the self-assembly of complex, three-dimensional supramolecular structures. The specific geometry and properties of the resulting metal complex, or metalloquinolate, direct the formation of the larger architecture.

The synthesis of chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands, for example, results in 3D supramolecular structures. mdpi.comnih.gov The assembly of these architectures is guided by a network of non-covalent interactions between the individual complex units. mdpi.comnih.gov These interactions are crucial for the stability and final structure of the material. mdpi.comnih.gov The unique coordination and photophysical properties of 8-HQ have made it a molecule of significant interest in metallosupramolecular chemistry. researchgate.net Its complexes are not only structurally interesting but also form the basis for materials used in applications like organic light-emitting diodes (OLEDs). researchgate.netscirp.org

Table 2: Non-Covalent Interactions in 8-Hydroxyquinoline-Based Supramolecular Structures

Type of InteractionDescription
π-π StackingAttractive interaction between the aromatic rings of adjacent 8-hydroxyquinoline ligands.
C-H···π InteractionsAn interaction where a C-H bond acts as a weak acid and interacts with the electron cloud of a π system.
Hydrogen BondingElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
C-H···O/Cl InteractionsWeak hydrogen bonds involving hydrogen atoms and oxygen or chlorine atoms on neighboring molecules.

Integration into Stimulus-Responsive Systems for Material Functionality

Stimulus-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external or internal stimuli. nih.gov These triggers can include changes in pH, temperature, light, or the presence of specific chemical species. nih.govsigmaaldrich.com The integration of 8-hydroxyquinoline units into such systems offers a pathway to creating materials with novel functionalities, particularly for sensing and controlled release applications.

The inherent properties of 8-hydroxyquinoline make it an excellent candidate for inclusion in stimulus-responsive systems. Its ability to chelate metal ions is often accompanied by a distinct change in its fluorescence properties, a feature that can be harnessed for chemical sensing. scirp.org A material incorporating 8-HQ could be designed to signal the presence of specific metal ions by "turning on" its fluorescence.

Furthermore, the binding affinity of 8-hydroxyquinoline is pH-dependent. This characteristic can be exploited in pH-responsive systems. For example, a polymer or hydrogel functionalized with 8-HQ could be engineered to capture or release metal ions in response to a change in the local pH. sigmaaldrich.com Such systems have potential applications in targeted drug delivery or environmental remediation, where the release of an active agent or the capture of a contaminant is triggered by a specific pH value in the target environment. sigmaaldrich.com By integrating a chelating agent like 8-hydroxyquinoline into responsive polymer backbones, it is possible to create materials that combine structural function with chemical reactivity, opening doors to advanced analytical devices and controlled delivery platforms. dcu.ie

Analytical Chemistry Methodologies Utilizing Magnesium 8 Hydroxyquinoline

Metal Ion Sensing and Detection

The formation of magnesium 8-hydroxyquinoline (B1678124) results in distinct spectroscopic changes, which form the basis for sensitive and selective detection methods, particularly those based on fluorescence.

The development of fluorescent chemosensors for magnesium ions (Mg²⁺) has been a significant area of research, driven by the ion's crucial biological roles. nih.gov A prominent strategy involves the modification of the 8-hydroxyquinoline (oxine) molecule to create ligands with enhanced affinity and specificity for Mg²⁺. acs.org

One successful design incorporates 8-hydroxyquinoline derivatives into larger molecular frameworks, such as crown ethers. For instance, sensors based on a diaza-18-crown-6 structure appended with two 5-chloro-8-hydroxyquinoline (B194070) groups have been shown to be effective chemosensors for Mg²⁺. researchgate.net These molecules, often referred to as DCHQ derivatives, are designed to selectively bind Mg²⁺ and produce a measurable fluorescence signal. nih.govsemanticscholar.org The crown ether component contributes to the selective binding of cations based on size, while the hydroxyquinoline moieties act as the fluorogenic signaling units. acs.orgresearchgate.net

Researchers have synthesized and characterized various DCHQ derivatives, demonstrating that they bind to Mg²⁺ with high affinity and exhibit a substantial increase in fluorescence upon binding. nih.govresearchgate.net These sensors have proven useful for detecting total cellular magnesium content and for mapping the intracellular distribution and movement of Mg²⁺ ions using advanced techniques like confocal microscopy. acs.orgresearchgate.net

Table 1: Properties of DCHQ Fluorescent Sensors for Magnesium

Derivative Dissociation Constant (Kd) for Mg²⁺ Key Feature
DCHQ-1 44 µM nih.gov High affinity and strong fluorescence increase upon Mg²⁺ binding. nih.gov
DCHQ-2 73 µM nih.gov High affinity and not significantly affected by Ca²⁺ or physiological pH changes. nih.gov

8-Hydroxyquinoline itself is typically weakly fluorescent in aqueous solutions. rroij.comrsc.org This low quantum yield is attributed to a process called excited-state intramolecular proton transfer (ESIPT). In the excited state, a proton is transferred from the hydroxyl group (-OH) to the nitrogen atom of the pyridine (B92270) ring, leading to the formation of a non-fluorescent tautomeric form. researchgate.netrroij.comou.ac.lk

Upon chelation with a metal ion such as Mg²⁺, the proton of the hydroxyl group is displaced, and the metal ion coordinates to both the oxygen and the nitrogen atoms. rroij.comacs.org This binding event blocks the ESIPT pathway. ou.ac.lk The formation of the rigid, five-membered chelate ring with the metal ion increases the structural rigidity of the molecule. rroij.com This increased rigidity and the inhibition of the non-radiative decay pathway (ESIPT) lead to a significant enhancement of the fluorescence emission. rroij.comou.ac.lk This "turn-on" fluorescence mechanism is the fundamental principle behind the use of 8-hydroxyquinoline derivatives as chemosensors for metal ions. ou.ac.lk

A critical challenge in designing sensors for Mg²⁺ is achieving selectivity over other biologically abundant and chemically similar cations, most notably calcium ions (Ca²⁺). nih.govacs.org The design of DCHQ derivatives has addressed this by creating a binding pocket that preferentially accommodates Mg²⁺. acs.org Studies have shown that the fluorescence output of these sensors is not significantly affected by Ca²⁺, even at concentrations much higher than typical intracellular levels. nih.govresearchgate.net This selectivity is crucial for accurate magnesium detection in complex biological environments. acs.org

The sensitivity of these chemosensors is also a key parameter. Detection limits for Mg²⁺ using 8-hydroxyquinoline-based fluorescent probes have been reported in the micromolar range. For example, one solvent-controlled platform achieved a detection limit of 7.1 x 10⁻⁶ M (7.1 µM) for Mg²⁺. researchgate.net The strong fluorescence increase upon binding allows for the sensitive detection of both static concentrations and dynamic changes in Mg²⁺ levels. nih.govsemanticscholar.org The method's sensitivity is sufficient for applications such as determining total cellular magnesium, with results consistent with those from atomic absorption spectroscopy. nih.govacs.org

Advanced Separation and Extraction Techniques

Beyond sensing, 8-hydroxyquinoline is a versatile reagent in classical and modern analytical techniques for the separation and quantification of metal ions.

8-Hydroxyquinoline is a well-established precipitating reagent in gravimetric analysis for the determination of numerous metal ions, including magnesium. rroij.comasdlib.org The method relies on the formation of a stable, insoluble precipitate of known composition when 8-hydroxyquinoline is added to a solution containing magnesium ions. asdlib.org The precipitate, magnesium quinolate (Mg(C₉H₆NO)₂), can be dried and weighed to determine the amount of magnesium in the original sample. asdlib.org

This technique is valued for its accuracy, provided that interfering ions are removed beforehand. nist.gov A preliminary separation, often by precipitating other elements with reagents like ammonium (B1175870) hydroxide (B78521), is typically required to ensure that only magnesium is precipitated by the 8-hydroxyquinoline. nist.gov The value of 8-hydroxyquinoline as a reagent in quantitative analysis lies principally in its use after these preliminary separations have been performed. nist.gov This classical method has been widely used for the analysis of magnesium in various materials, including carbonate and silicate (B1173343) rocks. rsc.org

Table 2: Example of Gravimetric Determination of Mg and Al using 8-Hydroxyquinoline

Measurement Value
Initial Mass of Mixed Precipitate (Al(C₉H₆NO)₃ and Mg(C₉H₆NO)₂) 7.815 g asdlib.org
Mass after Ignition (Al₂O₃ and MgO) 1.002 g asdlib.org

Data from a representative problem illustrating the separation and quantification of aluminum and magnesium. asdlib.org

8-Hydroxyquinoline and its derivatives are effective extractants for the separation of metal ions from aqueous solutions in a process known as solvent extraction. rroij.comresearchgate.net In this technique, an aqueous solution containing the metal ions is brought into contact with an immiscible organic solvent containing the 8-hydroxyquinoline ligand. google.com The ligand chelates the metal ion, forming a neutral, uncharged complex that is more soluble in the organic phase than in the aqueous phase. jcsp.org.pk This allows for the transfer of the metal ion from the aqueous layer to the organic layer. google.com

The efficiency of the extraction is often dependent on the pH of the aqueous solution, which can be adjusted to achieve selective extraction of different metal ions. researchgate.net This method has been used to isolate magnesium from biological fluids like serum and urine for isotopic analysis. nih.gov In some cases, a preliminary step using cation-exchange chromatography is necessary to remove interfering contaminants before precipitation and extraction with 8-hydroxyquinoline. nih.gov The technique is not limited to magnesium and has been applied to a wide range of metal ions, including nickel, cobalt, copper, and rare-earth elements. researchgate.nettandfonline.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Engineered Nanomaterials for Magnesium 8-Hydroxyquinoline (B1678124)

The synthesis of magnesium 8-hydroxyquinoline has traditionally relied on conventional precipitation methods. However, the demand for materials with tailored properties has spurred research into more sophisticated and sustainable synthetic approaches. A notable advancement is the development of green synthetic routes. For instance, a method involving the reaction of 8-hydroxyquinoline with magnesium hydroxide (B78521) in distilled water at elevated temperatures presents an environmentally friendly alternative to traditional solvent-based syntheses. researchgate.net This approach not only minimizes the use of hazardous organic solvents but also yields a product with good crystallinity and high purity. researchgate.net

Future research is anticipated to focus on refining these green methodologies to achieve even greater control over particle size, morphology, and purity. The exploration of mechanochemical synthesis, sonochemical methods, and microwave-assisted reactions could lead to more efficient and scalable production processes.

In parallel, the engineering of this compound nanomaterials is a rapidly advancing area. One-dimensional nanostructures, such as nanorods, exhibit unique optical and electronic properties due to quantum confinement effects. researchgate.net The synthesis of 2-(2-methyl 8-hydroxyquinoline) magnesium nanorods has been successfully demonstrated through a precipitation method, highlighting the potential for creating anisotropic nanostructures. nih.gov

Synthesis MethodPrecursorsKey FeaturesResulting Material
Green Synthesis8-hydroxyquinoline, Magnesium hydroxideEnvironmentally friendly, high purity, good crystallinity. researchgate.netCrystalline this compound
Precipitation Method2-methyl 8-hydroxyquinoline, Magnesium acetate (B1210297)Simple, effective for nanostructure formation. nih.gov2-(2-methyl 8-hydroxyquinoline) magnesium nanorods

Future work in this domain will likely involve the use of templates, such as porous membranes or surfactant assemblies, to gain precise control over the dimensions and organization of the resulting nanomaterials. Furthermore, the synthesis of core-shell nanoparticles, quantum dots, and nanofibers of this compound could unlock novel applications in optoelectronics and sensing.

Application of Advanced Spectroscopic Probes for Real-Time Reaction and Interaction Studies

The characterization of this compound has been extensively performed using a suite of spectroscopic techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), UV-Visible spectroscopy (UV-Vis), and photoluminescence (PL) spectroscopy. nih.gov These methods provide valuable information about the structural, vibrational, and optical properties of the material in its solid state.

However, a significant emerging research avenue lies in the application of advanced spectroscopic probes for in-situ and real-time monitoring of the formation of this compound and its interactions with other molecules. Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy can provide insights into the excited-state dynamics and charge transfer processes that are crucial for applications in organic light-emitting diodes (OLEDs).

Moreover, the development of fluorescent molecular probes based on 8-hydroxyquinoline derivatives for the detection of magnesium ions in biological systems showcases the potential for real-time interaction studies. researchgate.netnih.gov These probes exhibit a strong fluorescence increase upon binding with Mg²⁺, allowing for the sensitive and selective detection of this important biological cation. researchgate.netnih.gov

Spectroscopic TechniqueInformation ObtainedApplication Area
X-ray Diffraction (XRD)Crystal structure and phase purity. researchgate.netMaterial characterization
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional groups and molecular vibrations. nih.govStructural analysis
UV-Visible (UV-Vis) SpectroscopyElectronic transitions and optical bandgap. nih.govOptical property determination
Photoluminescence (PL) SpectroscopyEmission properties and excited-state behavior. nih.govOptoelectronic characterization
Time-Resolved Fluorescence SpectroscopyExcited-state lifetime and dynamics.Fundamental photophysics studies
Transient Absorption SpectroscopyCharge carrier dynamics.Investigation of electronic processes

Future research will likely focus on employing these advanced spectroscopic techniques to study the kinetics of this compound formation, its degradation pathways, and its interactions at interfaces in device settings. The use of single-molecule spectroscopy could provide unprecedented detail about the behavior of individual this compound molecules.

Exploration of Synergistic Effects in Hybrid Materials and Composites Containing this compound

The incorporation of this compound into hybrid materials and composites offers a promising strategy for enhancing its performance and creating multifunctional materials. The synergistic effects arising from the combination of this compound with other components can lead to properties that are superior to those of the individual constituents.

A compelling example is the development of composite coatings for the corrosion protection of magnesium alloys. A coating consisting of a Mg-Fe layered double hydroxide (LDH) intercalated with 8-hydroxyquinoline has demonstrated significantly enhanced corrosion resistance. researchgate.net In this system, the LDH provides a physical barrier, while the intercalated 8-hydroxyquinoline acts as a corrosion inhibitor, hindering both anodic and cathodic dissolution reactions. researchgate.net

Hybrid Material/CompositeComponentsSynergistic EffectApplication
Composite CoatingMg-Fe Layered Double Hydroxide, 8-hydroxyquinolineEnhanced corrosion resistance through physical barrier and inhibition. researchgate.netCorrosion protection of magnesium alloys
Polymer NanocompositesThis compound nanoparticles, Polymer matrixImproved mechanical strength and enhanced luminescent properties.Advanced functional materials
Hybrid Organic-Inorganic PerovskitesThis compound, Perovskite precursorsEnhanced stability and photoluminescence quantum yield.Next-generation solar cells and LEDs

Future research in this area will likely explore the development of polymer nanocomposites incorporating this compound nanoparticles to create materials with enhanced mechanical, thermal, and optical properties. The dispersion of these nanoparticles within a polymer matrix could lead to novel luminescent films, fibers, and bulk materials for a variety of applications. Furthermore, the integration of this compound into hybrid organic-inorganic perovskites is a nascent area of research that could lead to more stable and efficient solar cells and light-emitting devices.

Theoretical and Computational Predictions for Tailored Functional Material Design and Optimization

Theoretical and computational methods are becoming indispensable tools for the rational design and optimization of functional materials. In the context of this compound, these approaches can provide fundamental insights into its electronic structure, photophysical properties, and interactions with its environment.

First-principles molecular dynamics simulations have been employed to investigate the chemical interaction between magnesium atoms and the closely related tris(8-hydroxyquinoline)aluminum (Alq₃). nih.gov These studies have revealed that in a bulk crystalline environment, the formation of an organometallic complex is energetically favored over an ion-pair, a finding that has significant implications for understanding the interfaces in organic electronic devices. nih.gov

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of this compound and its derivatives. These calculations can help in understanding the nature of its molecular orbitals and predicting its absorption and emission spectra. Such theoretical insights can guide the synthesis of new derivatives with tailored optical and electronic properties.

Computational MethodInformation ProvidedApplication in Material Design
First-Principles Molecular DynamicsStructural optimization, chemical interaction energies. nih.govUnderstanding interfacial chemistry in devices
Density Functional Theory (DFT)Electronic structure, molecular orbital energies, predicted spectra. koreascience.krGuiding the design of new functional derivatives
Crystal Structure Prediction (CSP)Predicting stable crystal packing arrangements. epfl.chEngineering solid-state properties

The future of this research direction lies in the development of more accurate and efficient computational models that can predict the properties of this compound in complex environments, such as in solution, in thin films, and at interfaces. The use of machine learning and artificial intelligence to screen large libraries of potential derivatives for desired properties is also a promising avenue. By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new functional materials based on this compound with optimized performance for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing magnesium 8-hydroxyquinoline complexes, and how do reaction parameters influence coordination geometry?

  • Methodological Answer : Synthesis typically involves refluxing 8-hydroxyquinoline (8-HQ) with magnesium salts (e.g., MgCl₂) in ethanol/water mixtures. Key parameters include pH (8–10 to deprotonate 8-HQ’s hydroxyl group), stoichiometry (1:1 or 2:1 ligand-to-metal ratio), and temperature (60–80°C). Characterization via FT-IR (shift in O–H and C=N stretching bands) and X-ray diffraction confirms octahedral or tetrahedral geometry. UV-Vis spectroscopy monitors chelation via bathochromic shifts in absorption spectra .

Q. How can fluorescence spectroscopy be standardized to quantify magnesium ions using 8-hydroxyquinoline derivatives?

  • Methodological Answer : Fluorescence intensity correlates with Mg²⁺ concentration. Optimize pH (~9.5 to ensure ligand deprotonation) and use a buffer (e.g., Tris-HCl) to stabilize the Mg-8-HQ complex. Calibrate with standard Mg²⁺ solutions (10⁻⁶–10⁻³ M), and measure emission at 510 nm (excitation at 370 nm). Correct for interference by masking agents (e.g., EDTA for Ca²⁺) or using time-resolved fluorescence to distinguish Mg-8-HQ from autofluorescent background .

Q. What are the standard protocols for evaluating the corrosion inhibition efficiency of this compound coatings on alloys?

  • Methodological Answer : Use electrochemical methods:

  • Potentiodynamic Polarization : Measure corrosion current density (icorr) in 0.5 M H₂SO₄ or NaCl.
  • Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) to calculate inhibition efficiency (%IE = [1 − Rct⁻¹(uncoated)/Rct⁻¹(coated)] × 100).
  • Surface Analysis : Post-test SEM/EDS confirms coating integrity and elemental composition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.